(1-Cyclopropyl-3-phenylpropyl)benzene

Description

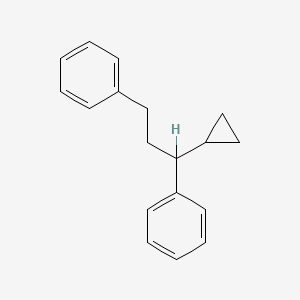

(1-Cyclopropyl-3-phenylpropyl)benzene is a substituted benzene derivative featuring a cyclopropyl group and a phenylpropyl chain as substituents. While specific data on this compound are absent in the provided evidence, its structure can be inferred from its IUPAC name. The molecule consists of a benzene ring bonded to a propyl chain (three-carbon alkyl group), which is further substituted with a cyclopropyl ring and an additional phenyl group. The molecular formula is estimated as C₁₈H₂₀ (molecular weight ≈ 236.35 g/mol), assuming a fully saturated propyl linker.

Properties

CAS No. |

58280-91-4 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

(1-cyclopropyl-3-phenylpropyl)benzene |

InChI |

InChI=1S/C18H20/c1-3-7-15(8-4-1)11-14-18(17-12-13-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |

InChI Key |

JAEGCRIYLYFQPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CCC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the formation of the cyclopropyl ring and its subsequent attachment to the phenylpropyl skeleton. Recent literature reveals two predominant approaches:

- Transition-metal catalyzed cross-coupling reactions involving cyclopropylboronic acids or cyclopropyl ketones.

- Cyclopropanation reactions of suitable alkenes or haloalkanes followed by functional group transformations.

Nickel-Catalyzed γ-Alkylation of Cyclopropyl Ketones

A novel method reported in 2024 utilizes nickel-catalyzed cross-electrophile coupling to form γ-alkyl ketones from cyclopropyl ketones and unactivated alkyl halides. This method enables the formation of C(sp^3)–C(sp^3) bonds crucial for constructing the cyclopropyl-phenylpropyl framework. Although primarily focused on ketone substrates, the methodology provides a foundation for synthesizing cyclopropyl-substituted aromatic compounds through ring-opening and coupling processes.

Copper-Catalyzed Azidation and Subsequent Transformations

Detailed Experimental Data and Research Outcomes

Representative Experimental Procedure for Cyclopropyl-Substituted Aromatics

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropylboronic acid (6.5 mmol), aryl iodide (5 mmol), Pd(OAc)2 (0.5 mmol), PCy3 (0.25 mmol), K3PO4 (17.5 mmol), toluene/H2O | Stir at 110 °C under N2 for 24 h | 60-70 | Formation of cyclopropyl-aryl cross-coupled product |

| 2 | Purification by silica gel chromatography | Petroleum ether as eluent | — | Product isolated as oil or solid |

Characterization Data Example

- 1H NMR (400 MHz, CDCl3): Aromatic protons appear as multiplets between δ 7.0–7.6 ppm; cyclopropyl protons show characteristic multiplets around δ 0.6–1.9 ppm.

- 13C NMR (150 MHz, CDCl3): Signals for aromatic carbons at δ 125–145 ppm; cyclopropyl carbons at δ 8–15 ppm.

- IR Spectroscopy: Aromatic C–H stretches near 3050 cm^-1; cyclopropyl ring vibrations around 820 cm^-1.

- HRMS (EI): Molecular ion peak consistent with C18H20 molecular formula (expected m/z ~236).

Summary of Reaction Outcomes

| Method | Catalyst | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nickel-catalyzed γ-alkylation | Ni catalyst | Cyclopropyl ketones, alkyl halides | Mild, room temp to 50 °C | Moderate | Efficient C(sp^3)–C(sp^3) formation | Limited substrate scope |

| Copper-catalyzed azidation | CuCN | Cyclopropanes, NFSI, TMSN3 | 50 °C, 23 h | High (up to 84%) | Functional group tolerance | Multi-step transformations required |

| Pd-catalyzed Suzuki coupling | Pd(OAc)2, PCy3 | Cyclopropylboronic acid, aryl iodides | 110 °C, 24 h | 60-70 | Well-established, scalable | Requires aryl halide substrates |

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-3-phenylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: H2, Pd/C

Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Saturated hydrocarbons

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

(1-Cyclopropyl-3-phenylpropyl)benzene is an aromatic hydrocarbon with a cyclopropyl group and a phenylpropyl substituent attached to a benzene ring. It has a molecular formula of and its unique structure combines the rigidity of the cyclopropyl ring with the flexibility of the phenylpropyl chain . This compound belongs to the class of cyclopropylbenzenes, known for their interesting chemical properties and potential applications in various fields. This document provides a detailed overview of the potential applications of this compound, based on available research information.

Potential Applications of this compound

This compound has potential applications in the following areas:

- Pharmaceutical Chemistry It can be a building block for synthesizing drug candidates.

- Agrochemicals It can be an intermediate in the synthesis of agrochemicals.

- Materials Science It can be used to modify polymers for specific applications.

Interaction Studies

Interaction studies involving this compound could reveal insights into its binding affinities with various biological targets. Preliminary studies could focus on:

- Evaluating its interactions with enzymes involved in metabolic pathways.

- Assessing its potential to modulate receptor activity in cellular assays.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound. The distinct combination of both cyclopropane and phenylene groups in this compound sets it apart from these similar compounds, potentially leading to unique chemical behaviors and biological activities.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Cyclopropylbenzene | Cyclopropane attached directly to benzene | Exhibits unique reactivity due to ring strain |

| 1-Methylcyclopropane | Methyl group instead of phenyl on cyclopropane | More flexible due to methyl group |

| 1-(4-Methylphenyl)cyclopropane | Phenolic structure with additional methyl group | Increased steric hindrance alters reactivity |

| 1-Cyclobutylethylene | Cyclobutane instead of cyclopropane | Different ring strain affects reaction pathways |

Further Research

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-3-phenylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts strain to the molecule, making it more reactive and capable of forming covalent bonds with target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights benzene derivatives with alkyl, alkynyl, and aromatic substituents. Below is a comparative analysis based on structural analogs:

Table 1: Structural and Functional Comparisons

Key Findings :

The phenylpropyl chain enhances hydrophobicity, likely reducing water solubility compared to methoxy-substituted derivatives (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) .

Ecological Impact :

- Cyclopropane-containing compounds (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene) lack persistence or toxicity data, suggesting cautious handling . In contrast, halogenated analogs like 3-bromopropylbenzene may exhibit higher environmental persistence due to C-Br bond stability .

Synthetic Utility :

- The phenylpropyl chain in this compound could serve as a rigid spacer in ligand design, differing from the flexible alkyl chains in (1-ethyloctyl)benzene .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of (1-Cyclopropyl-3-phenylpropyl)benzene?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify cyclopropyl and phenyl proton environments, infrared (IR) spectroscopy to detect C-H stretching in cyclopropane rings (~3000 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For stereochemical ambiguity, employ X-ray crystallography if crystalline samples are obtainable. Computational modeling (e.g., DFT calculations) can supplement experimental data to resolve conformational isomers .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer: Follow acute toxicity protocols (Category 4 for oral, dermal, and inhalation exposure ):

- Use fume hoods and PPE (gloves, lab coats, goggles).

- For spills, absorb with inert material and dispose as hazardous waste.

- First aid: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer: Utilize Friedel-Crafts alkylation to attach the cyclopropylpropyl chain to benzene, employing AlCl₃ as a catalyst. Alternatively, cyclopropanation via Simmons-Smith reaction on a pre-functionalized allylbenzene precursor. Monitor reaction progress with TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yields by varying solvent polarity (e.g., dichloromethane vs. toluene) and temperature .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

- Methodological Answer: Conduct systematic stability studies:

- Variable Control: Adjust pH (1–6), temperature (25–80°C), and exposure time (1–24 hrs).

- Analytical Tools: Use HPLC (C18 column, UV detection at 254 nm) to quantify degradation products .

- Mechanistic Insight: Perform DFT calculations to identify protonation sites on the cyclopropane ring, which may explain susceptibility to ring-opening. Compare results with structurally analogous compounds (e.g., ethyl- or methoxy-substituted benzenes) to isolate substituent effects .

Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of this compound derivatives?

- Methodological Answer:

- Solvent Optimization: Test polar aprotic solvents (e.g., DMSO, THF) to reduce π-π stacking.

- Derivatization: Introduce steric hindrance (e.g., bulky tert-butyl groups) on the phenyl ring.

- Concentration-Dependent Studies: Measure fluorescence intensity at 10⁻⁶–10⁻³ M to identify aggregation thresholds. Cross-validate with dynamic light scattering (DLS) for nanoparticle size analysis .

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: Design Suzuki-Miyaura coupling experiments with aryl halides:

- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), and Ni(COD)₂ for efficacy.

- Kinetic Analysis: Monitor reaction rates via in situ IR or GC-MS to compare with non-cyclopropyl analogs.

- Theoretical Support: Calculate ring strain energy (∼27 kcal/mol for cyclopropane) and its impact on transition-state geometries using computational tools .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported catalytic activity of this compound in hydrogenation reactions?

- Methodological Answer:

- Reproducibility Checks: Replicate studies under identical conditions (catalyst loading, H₂ pressure, solvent).

- Surface Analysis: Use XPS or TEM to characterize catalyst morphology (e.g., Pd/C vs. Raney Ni).

- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., trace moisture, oxygen sensitivity) .

Q. What computational approaches validate the electronic effects of the cyclopropyl group in this compound?

- Methodological Answer:

- DFT Calculations: Map electrostatic potential surfaces to identify electron-rich/depleted regions.

- NBO Analysis: Quantify hyperconjugative interactions between cyclopropane σ-bonds and aromatic π-systems.

- Comparative Studies: Benchmark against non-cyclopropyl analogs (e.g., isopropyl or cyclohexyl derivatives) to isolate ring strain contributions .

Tables for Reference

| Property | Method | Key Observations | Reference |

|---|---|---|---|

| Acute Toxicity (Category 4) | OECD Guideline 423 | LD₅₀ > 300 mg/kg (oral), LC₅₀ > 1 mg/L (inh.) | |

| Degradation pH Stability | HPLC (C18, 254 nm) | 90% degradation at pH < 3 after 12 hrs | |

| Fluorescence Aggregation | DLS & Fluorescence Spectroscopy | Aggregation threshold at 10⁻⁴ M in THF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.